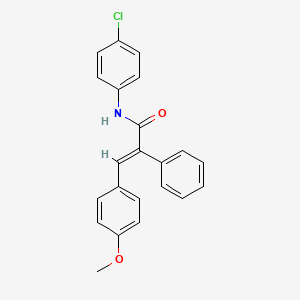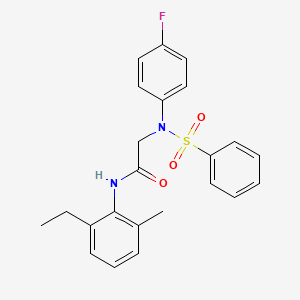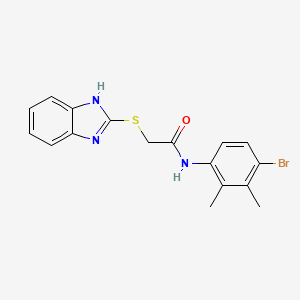![molecular formula C17H19FN2O4S B3549956 N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3549956.png)
N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective and potent inhibitor of a specific protein, which plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
Target of Action
SMR000073743, also known as N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide, has been found to target the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins and stabilizing proteins against aggregation.
Mode of Action
The compound interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance. By targeting DnaK, SMR000073743 disrupts the biofilm formation process, thereby enhancing the susceptibility of the bacteria to antimicrobial agents .
Biochemical Pathways
It is known that the compound interferes with the protein folding process mediated by dnak . This disruption affects the ability of Staphylococcus aureus to form biofilms, a key survival mechanism for many bacteria.
Result of Action
The primary result of SMR000073743’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially enhance the effectiveness of antibiotic treatments and reduce the severity and duration of infections.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is a selective and potent inhibitor of a specific protein, which makes it a valuable tool for studying the role of this protein in various cellular processes. The compound has also been shown to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further development. However, one of the limitations of using Compound X in lab experiments is its complex synthesis method, which may limit its availability and accessibility.
Orientations Futures
There are several future directions for research on Compound X. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its availability and accessibility. Additionally, further studies are needed to elucidate the precise mechanism of action of Compound X and its effects on various cellular processes.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to selectively inhibit a specific protein, which is involved in the regulation of various cellular processes. This makes it a potential target for the development of novel therapeutics.
Analyse Biochimique
Biochemical Properties
N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide interacts with α-l-fucosidases, a type of enzyme that breaks down fucose, a hexose deoxy sugar . The compound’s interaction with these enzymes is characterized by its potent inhibitory effects .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with α-l-fucosidases. By inhibiting these enzymes, the compound can influence cellular processes related to the metabolism of fucose .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with α-l-fucosidases. It binds to these enzymes, inhibiting their activity and thereby affecting the metabolism of fucose within the cell .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of fucose, due to its interaction with α-l-fucosidases
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-12(2)20-25(22,23)14-9-7-13(8-10-14)24-11-17(21)19-16-6-4-3-5-15(16)18/h3-10,12,20H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKSZWYYHGTHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3549887.png)
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methylbenzamide](/img/structure/B3549894.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3549895.png)
![N~2~-(4-chlorophenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3549897.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-phenylglycinamide](/img/structure/B3549904.png)
![N-(2-furylmethyl)-2-{[N-(2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3549915.png)
![2-({[(3,5-dimethylbenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B3549921.png)

![methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3549930.png)
![4-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3549937.png)

![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B3549953.png)
